Ascr#8

Description

Properties

CAS No. |

1172120-40-9 |

|---|---|

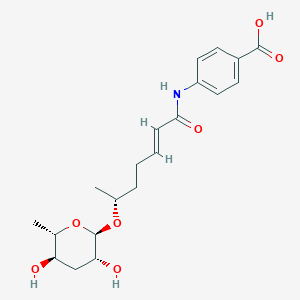

Molecular Formula |

C20H27NO7 |

Molecular Weight |

393.4 g/mol |

IUPAC Name |

4-[[(E,6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyhept-2-enoyl]amino]benzoic acid |

InChI |

InChI=1S/C20H27NO7/c1-12(27-20-17(23)11-16(22)13(2)28-20)5-3-4-6-18(24)21-15-9-7-14(8-10-15)19(25)26/h4,6-10,12-13,16-17,20,22-23H,3,5,11H2,1-2H3,(H,21,24)(H,25,26)/b6-4+/t12-,13+,16-,17-,20-/m1/s1 |

InChI Key |

WMKIQPAVTRWYKZ-XPUFHXNMSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CC/C=C/C(=O)NC2=CC=C(C=C2)C(=O)O)O)O |

Canonical SMILES |

CC1C(CC(C(O1)OC(C)CCC=CC(=O)NC2=CC=C(C=C2)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Enigmatic Ascr#8: A Technical Guide to its Chemical Structure and Biological Signaling

For Immediate Release

This technical guide provides a comprehensive overview of the ascaroside Ascr#8, a pivotal signaling molecule in the nematode Caenorhabditis elegans. This compound plays a crucial role in regulating key life history decisions, including entry into the stress-resistant dauer diapause and mediating sexual attraction. This document, intended for researchers, scientists, and professionals in drug development, delves into the chemical architecture of this compound, its intricate signaling pathways, and the experimental methodologies used to elucidate its function.

The Chemical Architecture of this compound

This compound, with the molecular formula C20H27NO7, is a member of the ascaroside family of small molecules, which are characterized by the presence of the dideoxysugar ascarylose (B1226638). [cite: ] The structure of this compound is distinguished by a p-aminobenzoic acid (PABA) moiety linked via an amide bond to an unsaturated seven-carbon fatty acid, which is in turn glycosidically linked to an ascarylose sugar. [cite: ] This unique chemical composition is critical for its biological activity.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H27NO7 |

| Key Structural Features | p-aminobenzoic acid (PABA), unsaturated seven-carbon fatty acid, ascarylose |

| Primary Functions | Dauer larva formation, male attraction in C. elegans |

This compound Signaling in Male Attraction

This compound is a potent chemoattractant for C. elegans males, playing a vital role in mate finding. The signaling cascade is initiated in the male-specific cephalic (CEM) sensory neurons.

The perception of this compound is mediated by two distinct G protein-coupled receptors (GPCRs), SRW-97 and DMSR-12, which are expressed in the CEM neurons. The downstream signaling pathway from these receptors is thought to involve G-protein activation and subsequent modulation of intracellular signaling cascades, ultimately leading to changes in neuronal activity and directed movement towards the this compound source.

The Role of this compound in Dauer Formation

In addition to its role in reproduction, this compound is a component of the "dauer pheromone," a blend of ascarosides that signals overcrowding and limited food resources, prompting L1 larvae to enter the alternative, non-feeding, and highly resilient dauer larval stage.

The signaling pathway for dauer formation is complex and integrates environmental cues with conserved developmental pathways, including the Transforming Growth Factor-beta (TGF-β) and insulin/IGF-1 signaling pathways. Ascarosides, including this compound, are sensed by chemosensory neurons such as ASI, ASK, and ADL. This sensory input leads to the downregulation of the DAF-7 (a TGF-β ligand) and DAF-28 (an insulin-like peptide) pathways, ultimately promoting the nuclear localization of the DAF-16/FOXO transcription factor and initiating the developmental switch to the dauer stage.

Ascaroside #8 (ascr#8): A Technical Guide to its Mechanism of Action in Caenorhabditis elegans

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ascarosides are a class of small-molecule signals that govern numerous aspects of Caenorhabditis elegans life history, including developmental timing and social behaviors.[1][[“]] Among these, ascaroside #8 (ascr#8) is a potent signaling molecule with a distinct chemical structure, featuring a p-aminobenzoic acid (PABA) moiety.[3][4][5] It plays a critical, concentration-dependent role in mediating sex-specific behaviors and the decision to enter the stress-resistant dauer diapause.[6] In males, this compound acts as a powerful attractant, guiding them toward potential mates.[1][6] Conversely, it functions as a repellent for hermaphrodites.[7] At higher concentrations, it contributes synergistically to the complex pheromone cocktail that induces the dauer developmental arrest.[5][6] This dual functionality makes the this compound signaling pathway a key nexus integrating reproductive and survival strategies. This document provides a detailed overview of the molecular and cellular mechanisms underlying this compound action, from sensory perception by specific neurons and receptors to the downstream signaling events that orchestrate a behavioral output.

Sensory Perception of this compound

The perception of this compound is sexually dimorphic, relying on specific chemosensory neurons that differ between males and hermaphrodites.

Male-Specific Sensation

In male C. elegans, the sensation of this compound is mediated exclusively by the four cephalic male (CEM) sensory neurons.[1][8] These ciliated, male-specific neurons are radially symmetric and are the primary determinants of the male's attractive response to this pheromone.[1][8] Laser ablation experiments have demonstrated that the removal of CEM neurons completely abolishes the attraction to this compound.[1][8] Further studies have shown that the four CEM neurons act cooperatively to process concentration information, enabling a tuned attractive response to intermediate concentrations of the pheromone.[8]

Hermaphrodite Sensation

The specific neurons responsible for this compound-mediated repulsion in hermaphrodites are less clearly defined in the available literature but are part of the broader network of chemosensory neurons that detect ascarosides, such as the ASK and ASI neurons, which are known to respond to other ascarosides involved in dauer formation and social behaviors.[1][3]

Molecular Receptors for this compound

The detection of this compound at the molecular level is accomplished by specific G protein-coupled receptors (GPCRs), which represent the first point of contact in the signaling cascade.[1] All ascaroside receptors identified to date have been GPCRs.[8]

Cell-specific transcriptomic profiling of the CEM neurons has identified two evolutionarily distinct GPCRs that are essential for this compound sensation in males: SRW-97 and DMSR-12 .[8]

-

These two receptors are expressed in non-overlapping subsets of the four CEM neurons.[8]

-

Genetic knockout experiments revealed their non-redundant roles. A single knockout of either srw-97 or dmsr-12 leads to a partially deficient behavioral response to this compound.[8]

-

A double knockout of both srw-97 and dmsr-12 results in a complete loss of the attractive behavioral response, confirming that these two receptors are collectively required for this compound perception in males.[8]

Signaling Pathways and Neuromodulation

Upon binding of this compound to SRW-97 and DMSR-12 in the CEM neurons, a downstream signaling cascade is initiated. While the precise intracellular components of this initial cascade are not fully elucidated, the signal is ultimately integrated and modulated by neuropeptidergic signaling to produce a sex-specific behavioral valence.

A key modulator of the this compound response is the neuropeptide-encoding gene flp-3 .[7] Loss-of-function mutations in flp-3 dramatically invert the behavioral response in males; instead of being attracted to this compound, flp-3 mutant males are repelled, mimicking the hermaphrodite response.[7] This indicates that FLP-3 peptides are critical for establishing the attractive valence of the this compound signal downstream of the initial sensation.

The following diagram illustrates the proposed signaling pathway for male attraction to this compound.

Caption: Signaling pathway for this compound-mediated male attraction.

Quantitative Data on this compound Activity

The biological effects of this compound are highly dependent on its concentration and the presence of other synergistic ascarosides.

Table 1: Behavioral and Developmental Responses to this compound

| Biological Effect | This compound Concentration / Amount | Species & Sex | Notes | Reference(s) |

| Male Attraction | 1 µM | C. elegans Male | Described as an intermediate concentration eliciting a tuned attractive response. | [8] |

| Broad concentration range | C. elegans Male | Activity maximum occurs over a broader range compared to ascr#3. | [6] | |

| ~150 seconds dwell time | C. elegans Male | Dwell time in an this compound-containing region in a behavioral assay. | [9] | |

| Dauer Formation | 200 nM | C. elegans Larvae | Concentration at which significant dauer induction is observed. | [6] |

| Hermaphrodite Response | Not specified | C. elegans Herm. | Elicits avoidance/repulsion. | [7] |

Table 2: Synergistic Effects of this compound with Other Ascarosides

| Synergistic Mixture | Biological Effect | Amount of Each Component | Notes | Reference(s) |

| ascr#2 + ascr#3 + this compound | Male Attraction | 20 fmol | Ternary mixture was as active as wild-type metabolite extract. | [6] |

| ascr#2 + this compound | Male Attraction | Not specified | Combination results in increased activity (synergy). | [6] |

| ascr#3 + this compound | Male Attraction | Not specified | Combination did not result in increased activity (no synergy). | [6] |

| ascr#2 + ascr#3 + this compound (Cocktail) | Dauer Formation | Not specified | Used as a potent cocktail to induce dauer and study transcriptomics. | [10] |

Experimental Protocols

The study of this compound's mechanism of action relies on several key experimental methodologies.

Behavioral Assays

This assay quantifies the attraction of males to a specific chemical cue.

-

Plate Preparation: Standard 5-cm Nematode Growth Medium (NGM) plates are seeded with a thin lawn of E. coli OP50.[8][11]

-

Cue Application: Two spots are marked on the agar (B569324) equidistant from the center. 0.6 µL of the vehicle control (e.g., ethanol) is added to one spot, and 0.6 µL of this compound dissolved in the same vehicle is added to the other.[8]

-

Assay Execution: Ten young adult males, previously isolated from hermaphrodites, are placed in the center of the plate.[8]

-

Data Acquisition: The plate is recorded for 20 minutes. The time each worm spends within the boundaries of each spot is measured. Only visits longer than 10 seconds are scored.[8]

-

Analysis: The average time spent in the this compound spot versus the control spot is calculated to determine an attraction index.[8]

This higher-throughput assay assesses individual worm preferences.

-

Plate Preparation: The outer 40 wells of a 48-well suspension culture plate are filled with NGM agar and seeded with a thin lawn of E. coli OP50.[7]

-

Cue Application: Wells are designated for spatial control (no added chemical), vehicle control, or ascaroside treatment in a randomized block design.[7]

-

Assay Execution: A single worm is placed into a well, and its movement is recorded for 15 minutes.[7]

-

Data Analysis: The total time the worm spends in ascaroside-containing wells versus control wells is quantified to measure attraction or repulsion.[7]

Caption: General workflow for this compound behavioral assays.

Dauer Formation Assay

This assay measures the propensity of larvae to enter the dauer stage in response to pheromones.

-

Animal Synchronization: C. elegans are grown under standard conditions at 20°C or 25°C for at least three generations to ensure developmental consistency.[12] A large population of eggs is isolated via bleaching.

-

Assay Plate Preparation: NGM plates are prepared containing the desired concentration of synthetic this compound (or a cocktail) dissolved in a vehicle. Control plates contain only the vehicle. A defined amount of E. coli is added as a food source.

-

Assay Execution: A set number of synchronized L1 larvae are transferred to the assay and control plates. Plates are then incubated at 25°C for approximately 60-72 hours.[12]

-

Dauer Scoring: After incubation, the number of dauer larvae is scored. Dauer larvae are identifiable by their distinct morphology and resistance to 1% sodium dodecyl sulfate (B86663) (SDS). The percentage of dauer larvae is calculated for each condition.

Ascaroside Extraction and Analysis

-

Worm Culture: Synchronized C. elegans are grown in liquid S-complete medium with E. coli as a food source.[13][14]

-

Metabolite Collection: At the desired developmental stage, worms are collected, washed extensively to remove bacteria, and incubated in M9 buffer or water for 1 hour. This "worm water" contains the secreted metabolites.[11][13][14]

-

Extraction: The aqueous supernatant is collected and ascarosides are extracted using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Quantification: The extracted metabolites are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Ascarosides are often detected in negative ion mode, using a precursor ion scan that selects for a common product ion of m/z 73, which corresponds to a fragment of the ascarylose (B1226638) sugar.[15][16] Quantification is performed using synthetic standards.[13]

Conclusion

The mechanism of action for this compound in C. elegans is a paradigm of how a single small molecule can elicit complex, context-dependent, and sexually dimorphic behaviors. Sensation is mediated in males by a dedicated set of neurons (CEMs) and a specific, non-redundant pair of GPCRs (SRW-97 and DMSR-12).[1][8] The subsequent signaling is critically shaped by neuromodulators like flp-3 to determine the ultimate behavioral valence of attraction.[7] Furthermore, this compound's role as both a mating cue and a component of the dauer-inducing pheromone blend highlights a sophisticated chemical communication system that links the animal's reproductive state with its perception of population density and environmental stress.[4][6] A comprehensive understanding of this pathway not only illuminates fundamental principles of neurobiology and behavior but also offers potential targets for developing novel anthelmintics that could disrupt crucial nematode life-cycle decisions.

References

- 1. Small molecule signals mediate social behaviors in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Caenorhabditis elegans Pheromones Regulate Multiple Complex Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptomic profiling of sex-specific olfactory neurons reveals subset-specific receptor expression in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evolution of hermaphroditism decreases efficacy of Ascaroside#8-mediated mate attraction in Caenorhabditis nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptional Response to a Dauer-Inducing Ascaroside Cocktail in Late L1 in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A blend of small molecules regulates both mating and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Forward Genetic Screen for Molecules Involved in Pheromone-Induced Dauer Formation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 15. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthetic tailoring of existing ascaroside pheromones alters their biological function in C. elegans | eLife [elifesciences.org]

Ascaroside Ascr#8: A Comprehensive Technical Guide to its Discovery, Biosynthesis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascaroside Ascr#8 is a key signaling molecule in the nematode Caenorhabditis elegans, playing a dual role as a potent component of the dauer pheromone and a strong male-specific attractant. Its unique chemical structure, featuring a p-aminobenzoic acid (PABA) moiety, distinguishes it from many other ascarosides and underscores its specific biological functions. This technical guide provides an in-depth overview of the discovery, history, biosynthesis, and signaling pathways of this compound. Detailed experimental protocols for its extraction, analysis, and bioassays are provided, along with a comprehensive summary of its quantitative bioactivity. This document is intended to serve as a valuable resource for researchers in chemical biology, neurobiology, and drug development interested in the intricate world of nematode chemical communication.

Discovery and History

Ascaroside this compound was identified through a comparative metabolomics approach using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This method, which compared the metabolic profiles of wild-type C. elegans and mutants defective in ascaroside biosynthesis (daf-22), revealed several new ascarosides, including the structurally distinct this compound.[1][2] Its structure was elucidated as a glycoside of the dideoxysugar ascarylose (B1226638), with a side chain composed of an unsaturated seven-carbon fatty acid linked to a p-aminobenzoic acid (PABA) moiety.[1][2] This PABA addition is uncommon among primary and secondary metabolites, making this compound a particularly interesting subject of study.[1][2]

Initial studies focused on the role of ascarosides in inducing the dauer larval stage, a stress-resistant developmental diapause. This compound was found to be a potent component of the synergistic blend of ascarosides that constitute the dauer pheromone.[1][2] Subsequent research unveiled its second critical function as a strong, male-specific chemoattractant, highlighting the pleiotropic nature of ascaroside signaling where the same molecule can elicit different behavioral and developmental responses depending on the context and concentration.[1][3]

Chemical Structure and Properties

The chemical structure of this compound is characterized by the core ascarylose sugar linked to a seven-carbon α,β-unsaturated fatty acid-like side chain, which is further modified by the attachment of a p-aminobenzoic acid (PABA) group via an amide bond.

Molecular Formula: C₂₀H₂₇NO₇

Biosynthesis of this compound

The biosynthesis of this compound is a modular process that integrates components from fatty acid metabolism and amino acid metabolism. The fatty acid-like side chain is synthesized and shortened through peroxisomal β-oxidation, a pathway involving a series of enzymatic reactions. The key enzymes in this pathway have been identified through genetic and metabolomic studies of C. elegans mutants.

The proposed biosynthetic pathway for the this compound side chain involves the following key enzymes:

-

Acyl-CoA Oxidase (ACOX-1): Catalyzes the introduction of a double bond in the fatty acid precursor.

-

Enoyl-CoA Hydratase (MAOC-1): Hydrates the double bond.

-

3-hydroxyacyl-CoA Dehydrogenase (DHS-28): Oxidizes the hydroxyl group.

-

3-ketoacyl-CoA Thiolase (DAF-22): Cleaves the shortened fatty acid chain.

Mutations in these genes lead to the accumulation of long-chain ascaroside precursors and a deficiency in the production of short-chain ascarosides like this compound.

The final step in this compound biosynthesis is the attachment of the p-aminobenzoic acid moiety. This reaction is catalyzed by the carboxylesterase Cel-cest-2.2 , which facilitates the formation of the amide bond between the carboxylic acid of the ascaroside precursor and the amino group of PABA.

Signaling Pathways and Biological Functions

This compound mediates two distinct biological processes in C. elegans: dauer larval formation and male mate attraction. These processes are initiated by the perception of this compound by specific chemosensory neurons, leading to the activation of distinct downstream signaling cascades.

Dauer Formation

At high concentrations, this compound acts as a component of the dauer pheromone, signaling high population density and unfavorable environmental conditions. This signal is perceived by chemosensory neurons, including the ASI and ASK neurons. The perception of ascarosides is thought to be mediated by G-protein coupled receptors (GPCRs), such as DAF-37 and DAF-38, which act upstream of conserved signaling pathways. The dauer-inducing signal ultimately converges on a nuclear hormone receptor pathway involving DAF-9 (a cytochrome P450) and DAF-12 (a nuclear hormone receptor). Under dauer-inducing conditions, ascaroside signaling leads to the downregulation of DAF-9 expression, which in turn prevents the synthesis of dafachronic acids, the ligands for DAF-12. In the absence of its ligand, DAF-12 interacts with co-repressors to initiate the developmental switch to the dauer larval stage.

Male Mate Attraction

At low concentrations, this compound functions as a potent male-specific attractant, guiding males towards potential mates (hermaphrodites). This response is primarily mediated by the male-specific CEM (cephalic male) sensory neurons. Recent studies have identified two evolutionarily distinct GPCRs, SRW-97 and DMSR-12 , that are expressed in non-overlapping subsets of CEM neurons and are required for the attractive response to this compound. Loss of either receptor leads to partial defects in attraction, while a double knockout completely abolishes the response, indicating they act non-redundantly. The downstream signaling cascade from these receptors in the CEM neurons that ultimately leads to chemoattraction is an active area of research but is thought to involve changes in neuronal activity and neurotransmitter release that modulate the male's turning behavior to navigate towards the source of the pheromone.

Quantitative Data

The biological activity of this compound is highly dependent on its concentration and the presence of other ascarosides. The following tables summarize the available quantitative data for this compound's bioactivity and its production by C. elegans.

| Bioactivity | Assay | Concentration/Amount | Effect | Reference |

| Dauer Formation | Dauer Induction | 200 nM | Significant dauer induction | [3] |

| Male Attraction | Quadrant Assay | 1 pmol | Strong male attraction | [3] |

| Male Attraction | Quadrant Assay | 20 fmol (with ascr#2 & ascr#3) | Synergistically enhances male attraction | [3] |

| Production | Developmental Stage | Concentration in Media | Reference |

| L2 Larvae | ~16 hours | ~10 nM | [4] |

| L3 Larvae | ~24 hours | ~20 nM | [4] |

| L4 Larvae | ~33 hours | ~40 nM | [4] |

| Young Adult | ~45 hours | ~30 nM | [4] |

| Adult with Eggs | ~56 hours | ~20 nM | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and bioassays of ascaroside this compound.

Ascaroside Extraction from C. elegans Liquid Culture

Objective: To extract ascarosides from the liquid culture medium of C. elegans.

Materials:

-

High-density liquid culture of C. elegans

-

Centrifuge and centrifuge bottles

-

Lyophilizer

-

Solid-phase extraction (SPE) C18 cartridges

-

Methanol (B129727) (MeOH)

-

Water (HPLC grade)

Protocol:

-

Grow C. elegans in a high-density liquid culture.

-

Separate the worms from the culture medium by centrifugation.

-

Further clarify the supernatant by a second centrifugation at a higher speed to remove any remaining worms and bacteria.

-

Freeze the supernatant and lyophilize to dryness.

-

Resuspend the lyophilized powder in water.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the resuspended sample onto the SPE cartridge.

-

Wash the cartridge with water to remove salts and polar compounds.

-

Elute the ascarosides with increasing concentrations of methanol (e.g., 20%, 50%, 100% methanol in water). This compound typically elutes in the more polar fractions.

-

Collect the fractions and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried extract in a suitable solvent for analysis (e.g., methanol or water).

Analysis of this compound by LC-MS/MS

Objective: To identify and quantify this compound in an extracted sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Parameters (example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

MS/MS Parameters (example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM):

-

Precursor ion (Q1): m/z 392.2 (for [M-H]⁻)

-

Product ions (Q3): Monitor characteristic fragment ions of this compound.

-

-

Quantification: Use a standard curve generated with a synthetic this compound standard of known concentrations.

C. elegans Dauer Formation Assay

Objective: To assess the dauer-inducing activity of this compound.

Materials:

-

Synchronized L1-stage C. elegans

-

NGM (Nematode Growth Medium) agar (B569324) plates

-

E. coli OP50

-

Synthetic this compound dissolved in ethanol (B145695) or water

-

Control solvent (ethanol or water)

Protocol:

-

Prepare NGM plates seeded with a small lawn of E. coli OP50.

-

Add the desired concentration of synthetic this compound or the control solvent to the surface of the agar plates and allow it to dry.

-

Transfer a known number of synchronized L1 worms (e.g., 50-100) to each plate.

-

Incubate the plates at a temperature that promotes dauer formation (e.g., 25°C).

-

After 48-72 hours, score the number of dauer and non-dauer larvae on each plate. Dauer larvae are typically thinner, darker, and resistant to 1% SDS.

-

Calculate the percentage of dauer formation for each condition.

C. elegans Male Attraction Assay (Quadrant Assay)

Objective: To measure the chemoattractant effect of this compound on adult male C. elegans.

Materials:

-

Adult male C. elegans

-

NGM agar plates

-

Synthetic this compound dissolved in a volatile solvent (e.g., ethanol)

-

Control solvent

Protocol:

-

Prepare an NGM plate with a thin, uniform lawn of E. coli OP50.

-

Divide the plate into four quadrants.

-

In two opposing quadrants, spot a small amount of the this compound solution.

-

In the other two opposing quadrants, spot an equal amount of the control solvent.

-

Allow the spots to dry completely.

-

Place a population of adult males (e.g., 20-30) in the center of the plate.

-

After a set period of time (e.g., 30-60 minutes), count the number of males in each quadrant.

-

Calculate a chemotaxis index (CI) as: (Number of worms in test quadrants - Number of worms in control quadrants) / (Total number of worms). A positive CI indicates attraction.

Conclusion and Future Directions

Ascaroside this compound stands out as a fascinating example of a multifunctional signaling molecule in C. elegans. Its discovery has been pivotal in understanding the chemical complexity of nematode communication. The elucidation of its biosynthetic pathway provides potential targets for manipulating nematode development and behavior. Furthermore, the identification of specific GPCRs that mediate its effects opens up avenues for dissecting the neural circuits underlying complex behaviors like mate attraction.

Future research will likely focus on several key areas:

-

Detailed characterization of downstream signaling components: Identifying the intracellular signaling molecules that act downstream of SRW-97 and DMSR-12 will provide a more complete picture of how this compound perception is translated into a behavioral output.

-

Regulation of this compound biosynthesis: Understanding how the expression and activity of the biosynthetic enzymes, particularly Cel-cest-2.2, are regulated in response to developmental and environmental cues will be crucial.

-

Role in other nematode species: Investigating the presence and function of this compound in other nematode species, including parasitic ones, could reveal conserved signaling mechanisms and potentially lead to novel control strategies.

-

Pharmacological applications: The specificity of ascaroside-receptor interactions makes them interesting targets for the development of novel anthelmintic drugs.

This in-depth technical guide serves as a foundation for further exploration into the captivating biology of ascaroside this compound and its role in shaping the life of C. elegans.

References

Biosynthesis pathway of Ascr#8

An In-depth Technical Guide to the Biosynthesis of Ascr#8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascarosides are a class of signaling molecules crucial for the development and behavior of the nematode Caenorhabditis elegans. This technical guide provides a detailed overview of the biosynthetic pathway of ascaroside #8 (this compound), a key component of the nematode's chemical language that plays a significant role in male attraction and developmental regulation. The biosynthesis of this compound is a modular process, integrating elements from fatty acid metabolism, carbohydrate chemistry, and amino acid-derived pathways. This document outlines the core enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key pathways and workflows to facilitate a deeper understanding for research and drug development applications.

Introduction to this compound

This compound is a complex ascaroside characterized by an ascarylose (B1226638) sugar linked to a seven-carbon, α,β-unsaturated fatty acid side chain, which is further modified by the attachment of a p-aminobenzoic acid (PABA) moiety.[1] This unique structure confers specific biological activities, including acting as a potent male-specific attractant and synergizing with other ascarosides to induce entry into the stress-resistant dauer larval stage.[2][3][4] The biosynthesis of this compound is an intricate process that highlights the nematode's ability to generate chemical diversity from a limited set of metabolic building blocks.[5] Understanding this pathway is critical for deciphering the chemical ecology of nematodes and may offer novel targets for controlling parasitic species.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-stage process that begins with the creation of a long-chain ascaroside precursor, followed by chain-shortening through peroxisomal β-oxidation and a final modification step.

Stage 1: Precursor Formation

The initial step involves the conjugation of the dideoxysugar ascarylose to a very long-chain fatty acid (VLCFA).[6] These VLCFAs are produced through the elongation of standard C16 or C18 fatty acids.[6] The enzymes responsible for the initial glycosylation step, linking ascarylose to the VLCFA, are not yet fully identified but are presumed to be glycosyltransferases (GT).[6] The VLCFA is typically hydroxylated at the ω or ω-1 position by cytochrome P450 (CYP) enzymes before or after the attachment of ascarylose.[6]

Stage 2: Peroxisomal β-Oxidation for Side-Chain Shortening

The long-chain ascaroside precursor is then transported into the peroxisome, where its fatty acid side chain is iteratively shortened by two carbons per cycle through the β-oxidation pathway.[7] This process continues until the characteristic seven-carbon side chain of the this compound backbone is formed.[2] Four key enzymes are required for this process in C. elegans:[3]

-

Acyl-CoA Oxidase (ACOX-1): Catalyzes the first and rate-limiting step, introducing a double bond between the α and β carbons of the fatty acid side chain.[1][3]

-

Enoyl-CoA Hydratase (MAOC-1): Hydrates the newly formed double bond.[3][8]

-

β-Hydroxyacyl-CoA Dehydrogenase (DHS-28): Dehydrogenates the β-hydroxyacyl-CoA intermediate.[3][7][8]

-

Thiolase (DAF-22): Catalyzes the final thiolytic cleavage, releasing a shortened acyl-CoA and acetyl-CoA.[3][7][8]

Mutations in any of these genes lead to a severe defect in the production of short-chain ascarosides, including the precursor for this compound.[1][7]

Stage 3: Final Modification with p-Aminobenzoic Acid (PABA)

The final and defining step in this compound biosynthesis is the attachment of a PABA moiety to the terminus of the seven-carbon fatty acid side chain.[1][4] Recent research has identified that this amide bond formation is catalyzed by the carboxylesterase Cel-CEST-2.2 .[4] This enzyme facilitates the modular assembly of the final this compound molecule, repurposing a degradation pathway enzyme for a biosynthetic role.[4][9] The PABA itself is believed to be derived from folate metabolism.[1][4]

The overall biosynthetic logic suggests that a core ascaroside structure (asc-C7) is produced first and then serves as a scaffold for the final modification by Cel-CEST-2.2.[9]

Visualization of Pathways and Workflows

This compound Biosynthetic Pathway

Caption: The modular biosynthesis pathway of this compound.

Experimental Workflow for Ascaroside Analysis

Caption: General workflow for extraction and analysis of ascarosides.

Quantitative Data

Quantitative analysis of ascaroside production is essential for understanding its regulation. The data is typically acquired via Liquid Chromatography-Mass Spectrometry (LC-MS) and compared against synthetic standards.

Table 1: this compound Concentration in C. elegans Culture Media at Different Developmental Stages

| Developmental Stage | Concentration (nM) in Media | Average Release Rate (attomoles/worm/hour) |

| L2 | Not Detected | Not Applicable |

| L3 | 1.8 ± 0.5 | 0.012 |

| L4 | 14.5 ± 2.1 | 0.085 |

| Young Adult | 25.1 ± 3.6 | 0.071 |

| Adult (with eggs) | 33.2 ± 4.8 | 0.054 |

Data synthesized from studies performing LC-MS analyses on synchronized liquid cultures of wild-type (N2) worms.[10] Concentrations and release rates can vary based on culture conditions, population density, and food availability.[11]

Experimental Protocols

Protocol for Ascaroside Extraction from Liquid Culture

This protocol is adapted from methodologies described for the analysis of the C. elegans exometabolome.[12][13][14]

-

Worm Culture: Grow a large-scale, synchronized liquid culture of C. elegans (e.g., 150 mL) in S-complete medium with E. coli (HB101) as a food source for 7-9 days.

-

Harvesting: Pellet the worms by centrifugation (e.g., 3,000 x g for 5 minutes). Carefully collect the supernatant (culture medium), which contains the excreted ascarosides.

-

Extraction:

-

Acidify the collected medium to a pH of ~2.5 with 6M HCl.

-

Perform solid-phase extraction (SPE) using a C18 cartridge.

-

Wash the cartridge with water (pH 2.5) to remove salts and highly polar compounds.

-

Elute the ascarosides from the cartridge using methanol (B129727) or acetonitrile (B52724).

-

Alternatively, for a simpler extraction, lyophilize the supernatant and extract the residue with 95% ethanol.[13]

-

-

Sample Preparation: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator. Re-dissolve the dried extract in a known volume of methanol (e.g., 100-200 µL) for analysis.

Protocol for LC-MS/MS Analysis

This protocol provides a general framework for the detection and quantification of this compound.[13][14]

-

Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µM C18, 100 x 2.1 mm) is typically used.[14]

-

Mobile Phase: Use a gradient of water (A) and acetonitrile (B), both typically containing 0.1% acetic acid or formic acid.

-

Gradient Example: Start at 5% B, hold for 1-2 minutes, then ramp to 100% B over 20-40 minutes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: this compound can be detected in both positive and negative ion modes, though negative mode is often used.[10]

-

Detection Method: Use Selected Reaction Monitoring (SRM) or Precursor Ion Scanning for high sensitivity and specificity. For this compound in negative ion mode, the transition would be from the deprotonated molecule [M-H]⁻ to a specific fragment ion.

-

-

Quantification:

-

Generate a calibration curve using a synthetic standard of this compound of known concentrations.

-

Integrate the peak area of the corresponding SRM transition in the experimental samples.

-

Calculate the concentration in the samples by comparing the peak area to the standard curve.

-

Conclusion

The biosynthesis of this compound is a paradigm of modular chemical synthesis in nematodes, where a core structure generated by primary metabolism is tailored by specific enzymes to create a functionally distinct signaling molecule. The pathway relies heavily on peroxisomal β-oxidation for constructing the fatty acid side chain, followed by a crucial modification step catalyzed by the carboxylesterase Cel-CEST-2.2. A comprehensive understanding of this pathway, supported by robust analytical methods, not only illuminates a fascinating aspect of chemical biology but also presents potential enzymatic targets for the development of novel anthelmintics. Future research should focus on identifying the upstream glycosyltransferases and the precise regulation of the entire pathway in response to environmental and physiological cues.

References

- 1. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. mdpi.com [mdpi.com]

- 4. Repurposing degradation pathways for modular metabolite biosynthesis in nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. Comparative Metabolomics Reveals Biogenesis of Ascarosides, a Modular Library of Small-Molecule Signals in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nematode Signaling Molecules Are Extensively Metabolized by Animals, Plants, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Ascaroside signaling in C. elegans. | Semantic Scholar [semanticscholar.org]

- 12. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted metabolomics reveals a male pheromone and sex-specific ascaroside biosynthesis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthetic tailoring of existing ascaroside pheromones alters their biological function in C. elegans | eLife [elifesciences.org]

A Technical Guide to the Function of Ascr#8 in C. elegans Dauer Formation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the ascaroside ascr#8 and its pivotal role in the induction of the dauer larval stage in Caenorhabditis elegans. It consolidates quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to serve as a comprehensive resource for researchers in the field.

Introduction to this compound and Dauer Formation

The nematode C. elegans exhibits a remarkable developmental plasticity in response to environmental cues, such as population density, food availability, and temperature. Under unfavorable conditions, larvae can enter a stress-resistant, alternative developmental stage known as the dauer larva[1][2][3]. This process is mediated by a complex cocktail of small molecules, the ascarosides, which collectively function as the dauer pheromone[1][3][4][5].

This compound is a potent component of this pheromone mixture[1][6]. Chemically, it is distinguished by a p-aminobenzoic acid (PABA) moiety attached to a seven-carbon α,β-unsaturated fatty acid side chain, which is linked to the dideoxysugar ascarylose[1][6]. The biosynthesis of this compound, like other ascarosides, is dependent on the peroxisomal β-oxidation pathway, with key enzymes such as DAF-22 playing a crucial role[1][7][8][9][10][11]. This guide will delve into the specific functions of this compound, its interactions with other ascarosides, the signaling pathways it triggers, and the experimental approaches used to study its effects.

Quantitative Analysis of this compound Activity

The biological activity of this compound has been quantified in various assays, primarily focusing on dauer induction and male attraction. The following tables summarize the key quantitative data available.

Table 1: Dauer Induction Activity of this compound

| Concentration | Percent Dauer Formation | Conditions | Reference |

| 40 nM | Not significant | Standard dauer assay | [12] |

| 200 nM | Significant | Standard dauer assay | [12] |

Table 2: Synergistic Interactions of this compound in Dauer Formation and Male Attraction

| Ascaroside Combination | Assay | Observed Effect | Reference |

| ascr#2 + this compound | Male Attraction | Strong synergy | [12] |

| ascr#3 + this compound | Male Attraction | No synergy | [12] |

| ascr#2 + ascr#3 + this compound | Male Attraction | Ternary mixture as active as wild-type extract | [12] |

Table 3: Comparative Activity of Ascarosides in Male Attraction

| Ascaroside (1 pmol) | Relative Male Attraction | Reference |

| ascr#3 | Maximal activity | [12] |

| This compound | Strong activity (slightly less than ascr#3) | [12] |

| ascr#2 | Moderate activity | [12] |

Signaling Pathways of this compound in Dauer Formation

The perception of this compound and the subsequent signal transduction cascade leading to dauer formation involve a series of chemosensory neurons and conserved signaling pathways. This compound, as part of the dauer pheromone, is sensed by G-protein coupled receptors (GPCRs) expressed on the cilia of sensory neurons, such as the ASK and ASI neurons[1][13]. While the specific receptor for this compound has not been definitively identified, the general mechanism involves the integration of signals from multiple ascarosides. This sensory input then modulates downstream signaling pathways, primarily the TGF-β and insulin/IGF-1 signaling pathways, to regulate the expression of genes critical for dauer entry[1][3][14].

Caption: this compound signaling pathway leading to dauer formation.

Experimental Protocols

A quantitative dauer formation assay is essential for determining the potency of this compound and its interactions with other compounds. The following protocol outlines a standard procedure.

4.1. Quantitative Dauer Formation Assay

Objective: To quantify the dose-dependent effect of synthetic this compound on dauer larva formation in C. elegans.

Materials:

-

N2 (wild-type) C. elegans strain

-

Nematode Growth Medium (NGM) agar (B569324) plates

-

E. coli OP50 culture

-

Synthetic this compound stock solution in ethanol (B145695)

-

M9 buffer

-

Synchronized L1-stage larvae

-

Stereomicroscope

Methodology:

-

Preparation of Assay Plates:

-

Prepare NGM agar plates.

-

Once the agar has solidified, spot the center of each plate with a lawn of E. coli OP50. Allow the lawn to grow overnight at room temperature.

-

Prepare serial dilutions of synthetic this compound in ethanol. Add the desired amount of this compound solution to the bacterial lawn. As a control, add an equal volume of ethanol to a separate set of plates. Allow the ethanol to evaporate completely.

-

-

Synchronization of C. elegans:

-

Grow a mixed-stage population of N2 worms on large NGM plates.

-

Wash the worms off the plates with M9 buffer and treat with a bleach solution to isolate eggs.

-

Wash the eggs several times with M9 buffer and allow them to hatch overnight in M9 buffer without food. This will yield a synchronized population of L1 larvae.

-

-

Dauer Induction:

-

Count the synchronized L1 larvae and add a specific number (e.g., 100-200) to each assay plate.

-

Incubate the plates at a constant temperature, typically 25°C, which is conducive to dauer formation.

-

-

Scoring Dauer and Non-Dauer Larvae:

-

After 48-72 hours, score the number of dauer and non-dauer larvae on each plate under a stereomicroscope.

-

Dauer larvae are thin, dark, and resistant to 1% SDS, which can be used for confirmation. Non-dauer larvae will have developed into later larval stages (L3, L4) or adults.

-

Calculate the percentage of dauer formation for each concentration of this compound.

-

Caption: Experimental workflow for a quantitative dauer formation assay.

Conclusion and Future Directions

This compound is a significant contributor to the complex chemical language that governs C. elegans development. Its potent dauer-inducing activity, particularly in synergy with other ascarosides, highlights the combinatorial nature of pheromone signaling. The elucidation of its specific receptors and the downstream signaling events remains an active area of research. A deeper understanding of the biosynthesis and perception of this compound will not only provide further insights into the developmental biology of C. elegans but may also offer novel targets for the development of anthelmintic drugs. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the multifaceted roles of this compound in nematode biology.

References

- 1. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Working with dauer larvae - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Forward Genetic Screen for Molecules Involved in Pheromone-Induced Dauer Formation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse and potentially manipulative signalling with ascarosides in the model nematode C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional Conservation and Divergence of daf-22 Paralogs in Pristionchus pacificus Dauer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. andersenlab.org [andersenlab.org]

- 9. Genetic deficiency in neuronal peroxisomal fatty acid β-oxidation causes the interruption of dauer development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation and function of dauer ascarosides in the nematodes Caenorhabditis briggsae and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. pnas.org [pnas.org]

- 13. pnas.org [pnas.org]

- 14. Comparative Metabolomics Reveals Biogenesis of Ascarosides, a Modular Library of Small-Molecule Signals in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

Ascr#8 as a Chemoattractant in Nematodes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nematode Caenorhabditis elegans utilizes a sophisticated language of small molecules, known as ascarosides, to mediate a variety of behaviors crucial for its survival and propagation. Among these, ascr#8 has emerged as a potent chemoattractant, particularly in modulating sexual attraction. This technical guide provides an in-depth overview of the role of this compound as a chemoattractant, detailing the underlying signaling pathways, experimental methodologies for its study, and quantitative data from key research.

This compound-Mediated Chemoattraction: Quantitative Data

The chemoattractant properties of this compound are concentration-dependent and often act in synergy with other ascarosides to elicit a behavioral response in male C. elegans. The following tables summarize key quantitative findings from the literature.

| Ascaroside(s) | Concentration | Target Sex | Observed Effect | Chemotaxis Index/Response Metric | Reference |

| This compound | 1 µM | Male | Attraction | Significant preference over control | [1][2] |

| This compound | Not specified | Male | Strong male-specific attractant | Attracts males more strongly than ascr#2 | [3] |

| ascr#2 + ascr#3 + this compound | 20 fmol each | Male | Strong synergistic attraction | Activity comparable to wild-type metabolite extract | |

| ascr#2 + this compound | Not specified | Male | Synergistic attraction | Increased activity compared to individual compounds | |

| ascr#3 + this compound | Not specified | Male | No significant synergistic attraction | Activity not increased compared to individual compounds | |

| ascr#2 + ascr#3 + ascr#4 + this compound | Not specified | Male | Synergize in male attraction | Not specified | [4] |

Signaling Pathway of this compound Perception

The perception of this compound in male C. elegans is a sex-specific process primarily mediated by the male-specific cephalic (CEM) sensory neurons[1][5]. The signaling cascade involves the binding of this compound to specific G-protein coupled receptors (GPCRs), leading to neuronal activity and ultimately, chemoattraction.

The current model suggests that this compound is detected by two distinct and non-redundant GPCRs, SRW-97 and DMSR-12, expressed in different subsets of CEM neurons[1]. The binding of this compound to these receptors is thought to initiate a canonical GPCR signaling cascade, likely involving Gα proteins, which in turn modulate the activity of downstream effectors, leading to changes in intracellular calcium levels and neuronal depolarization or hyperpolarization[2][6]. This neuronal signal is then processed by downstream neural circuits to drive the attractive behavioral response. While the complete downstream pathway is still under investigation, a simplified model is presented below.

Experimental Protocols

C. elegans Synchronization

A synchronized population of worms is essential for reproducible behavioral assays. The following protocol, adapted from standard methods, utilizes alkaline hypochlorite (B82951) treatment to isolate eggs[7][8][9].

Materials:

-

M9 Buffer (3 g KH₂PO₄, 6 g Na₂HPO₄, 5 g NaCl, 1 ml 1 M MgSO₄, H₂O to 1 liter; sterilize by autoclaving)[10][11].

-

Bleaching solution (e.g., 4 ml 5% Sodium hypochlorite, 2.5 ml 1M NaOH, 3.5 ml sterile water)[9].

-

Gravid adult C. elegans on Nematode Growth Medium (NGM) plates.

-

Sterile 15 ml conical tubes.

-

Table-top centrifuge.

Procedure:

-

Wash gravid adult worms from NGM plates using M9 buffer and transfer to a 15 ml conical tube.

-

Pellet the worms by centrifugation at approximately 400 x g for 2 minutes[7].

-

Aspirate the supernatant, leaving the worm pellet.

-

Resuspend the pellet in the bleaching solution and vortex vigorously for 3-4 minutes to dissolve the adult worms, releasing the bleach-resistant eggs[8][9].

-

Immediately dilute the bleaching solution with M9 buffer to a final volume of 15 ml to stop the reaction.

-

Pellet the eggs by centrifugation at approximately 400 x g for 1 minute.

-

Carefully aspirate the supernatant and wash the egg pellet three times with M9 buffer.

-

After the final wash, resuspend the eggs in M9 buffer and allow them to hatch overnight with gentle agitation. The resulting L1 larvae will be synchronized.

Quadrant Chemotaxis Assay for this compound

This assay quantitatively measures the chemotactic response of C. elegans to this compound[12][13].

Materials:

-

5 cm or 10 cm petri plates with NGM or chemotaxis agar.

-

Synchronized young adult male C. elegans.

-

This compound stock solution (e.g., in ethanol).

-

Control solution (solvent used for this compound, e.g., ethanol).

-

Sodium azide (B81097) (0.5 M in water) as an anesthetic[14].

-

S-Basal buffer (5.85 g NaCl, 1 g K₂HPO₄, 6 g KH₂PO₄, 1 ml cholesterol (5 mg/ml in ethanol), H₂O to 1 liter; sterilize by autoclaving)[15][16].

Procedure:

-

Plate Preparation:

-

Using a marker, divide the bottom of the chemotaxis plate into four equal quadrants.

-

Mark two opposing quadrants as "Test" and the other two as "Control"[12].

-

Mark a small origin circle (e.g., 1 cm diameter) in the center of the plate.

-

-

Worm Preparation:

-

Collect synchronized young adult males from NGM plates using S-Basal buffer.

-

Wash the worms by pelleting and resuspending in fresh S-Basal buffer three to four times to remove bacteria and any secreted metabolites[12].

-

After the final wash, resuspend the worm pellet in a small volume of S-Basal buffer.

-

-

Running the Assay:

-

Prepare the test solution by mixing the this compound stock to the desired final concentration (e.g., 1 µM) with an equal volume of 0.5 M sodium azide.

-

Prepare the control solution by mixing the solvent with an equal volume of 0.5 M sodium azide.

-

Pipette a small volume (e.g., 2 µl) of the test solution onto the marked spots in the "Test" quadrants and the control solution onto the spots in the "Control" quadrants[14].

-

Carefully pipette a small drop (e.g., 2 µl) of the washed worm suspension onto the origin in the center of the plate.

-

Allow the liquid to be absorbed into the agar.

-

Incubate the plates, with lids on, at 20°C for 60 minutes[12].

-

-

Data Analysis:

-

After incubation, count the number of worms in each of the four quadrants. Worms remaining within the origin are not counted.

-

Calculate the Chemotaxis Index (CI) using the following formula: CI = (Number of worms in Test quadrants - Number of worms in Control quadrants) / (Total number of worms on the plate)

-

A positive CI indicates attraction, a negative CI indicates repulsion, and a CI near zero indicates no preference.

-

Conclusion

This compound is a key signaling molecule in C. elegans, playing a significant role as a male chemoattractant. Its activity is mediated by a specific set of GPCRs in male-specific sensory neurons, highlighting the molecular and neural basis of sex-specific behaviors. The synergistic interplay of this compound with other ascarosides further underscores the complexity of chemical communication in nematodes. The detailed protocols provided herein offer a standardized approach for the continued investigation of this compound and other ascarosides, which may have implications for the development of novel anthelmintic strategies targeting nematode behavior and reproduction.

References

- 1. Transcriptomic profiling of sex-specific olfactory neurons reveals subset-specific receptor expression in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Small molecule signals mediate social behaviors in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemosensory signal transduction in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Basic Caenorhabditis elegans Methods: Synchronization and Observation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. Bleach synchronisation of C. elegans [protocols.io]

- 10. Maintenance of C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Common Worm Media and Buffers [bio-protocol.org]

- 12. C. elegans Chemotaxis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. tian_lab.genetics.ac.cn [tian_lab.genetics.ac.cn]

- 16. S-Basal Medium [protocols.io]

A Technical Guide to the Perception of Ascaroside #8 (ascr#8) in Caenorhabditis elegans

Audience: Researchers, scientists, and drug development professionals.

Abstract

The nematode Caenorhabditis elegans utilizes a sophisticated chemical language, dominated by a class of small molecules called ascarosides, to navigate its environment and regulate social behaviors. Among these, ascaroside #8 (ascr#8) is a potent signaling molecule that elicits distinct, sex-specific behavioral responses. In males, this compound acts as a powerful attractant, guiding them towards potential mates, while it functions as a repellent for hermaphrodites. This guide provides a comprehensive technical overview of the current understanding of this compound perception, detailing the sensory neurons, molecular receptors, and signaling pathways involved. We present quantitative data from key behavioral studies, outline detailed experimental protocols, and provide visualizations of the underlying biological processes to serve as a resource for researchers in neuroscience, chemical biology, and drug development.

Introduction to this compound Signaling

C. elegans perceives its chemical environment through a well-defined set of chemosensory neurons. This sensory input governs critical life decisions, including foraging, mate-finding, and danger avoidance[1]. Ascarosides, a family of glycosides built on the dideoxysugar ascarylose, are central to this chemical communication[2][3]. These molecules regulate developmental timing (dauer formation), mate attraction, and social aggregation[3][4][5].

This compound is a structurally unique ascaroside, distinguished by the presence of a p-aminobenzoic acid moiety[2][6][7]. It is a key component of the pheromone blend secreted by hermaphrodites and plays a crucial role in sexual communication. The perception of this compound is highly sex-specific: it strongly attracts males, while simultaneously repelling hermaphrodites, thereby facilitating outcrossing by guiding males to mates and dispersing competing hermaphrodites[6][8][9].

Sex-Specific Behavioral Responses to this compound

The behavioral response to this compound is concentration-dependent and sexually dimorphic. Males exhibit a robust attractive response over a broad range of concentrations, while hermaphrodites are repelled.

Data Presentation

The following tables summarize the quantitative data from key behavioral assays assessing the male attractive response to this compound.

Table 1: Dose-Dependent Male Attraction to this compound

| This compound Concentration | Behavioral Metric (Dwell Time Fold Change vs. Vehicle) | Source |

|---|---|---|

| 10 fM | ~1.5x | Narayan et al., 2016[10] |

| 1 pM | ~2.0x | Narayan et al., 2016[10] |

| 100 pM | ~2.5x | Narayan et al., 2016[10] |

| 1 µM | ~3.0x (Peak Attraction) | Narayan et al., 2016[10] |

| 100 µM | ~2.0x | Narayan et al., 2016[10] |

Table 2: Comparative Attraction of Males to Various Ascarosides (1 pmol)

| Ascaroside | Behavioral Metric (Chemotaxis Index) | Source |

|---|---|---|

| ascr#2 | ~0.2 | Pungaliya et al., 2009[11] |

| ascr#3 | ~0.6 (Strongest) | Pungaliya et al., 2009[11] |

| This compound | ~0.5 (Strong) | Pungaliya et al., 2009[11] |

| ascr#5, ascr#7 | < 0.1 (No significant activity) | Pungaliya et al., 2009[11] |

Neuronal Basis of this compound Perception

The neural circuits responsible for this compound perception are sexually dimorphic. In males, the primary sensory neurons responsible for detecting this compound are the four cephalic male-specific (CEM) neurons.[6][9] Laser ablation studies have definitively shown that the CEM neurons are essential for the attractive response to this compound; males whose CEM neurons have been ablated lose their attraction to this pheromone entirely[6][10].

Molecular Receptors for this compound

The perception of ascarosides is mediated by a large family of G protein-coupled receptors (GPCRs)[9]. Through cell-specific transcriptomic profiling of the CEM neurons, two distinct and distantly related GPCRs, SRW-97 and DMSR-12 , were identified as the receptors for this compound in males.[6]

These receptors are expressed in non-overlapping subsets of the CEM neurons and function non-redundantly. Genetic knockout experiments using CRISPR-Cas9 revealed that while single mutants for either srw-97 or dmsr-12 show a partial reduction in this compound attraction, a double knockout of both receptors completely eliminates the behavioral response.[6]

Table 3: Genetic Evidence for this compound Receptor Function in Males

| Genotype | Phenotype (Response to this compound) | Source |

|---|---|---|

| Wild-Type | Strong Attraction | Fagan et al., 2022[6] |

| srw-97 knockout | Partially Deficient Attraction | Fagan et al., 2022[6] |

| dmsr-12 knockout | Partially Deficient Attraction | Fagan et al., 2022[6] |

| srw-97; dmsr-12 double knockout | Complete Loss of Attraction | Fagan et al., 2022[6] |

Signaling and Modulation

Upon binding this compound, the SRW-97 and DMSR-12 receptors are presumed to activate downstream G-protein signaling cascades within the CEM neurons, leading to neuronal activity that ultimately drives the attractive turning behavior. Calcium imaging experiments have confirmed that CEM neurons exhibit calcium transients in response to this compound exposure.[10]

Interestingly, the behavioral output is not static. The neuropeptide gene flp-3 acts as a modulator of the response. Loss-of-function mutations in flp-3 cause a remarkable behavioral switch, turning the male's attraction to this compound into avoidance.[8] This indicates that downstream neuropeptidergic signaling integrates the primary chemosensory input to produce the appropriate context-dependent behavior.

Key Experimental Protocols

Behavioral Assay: Single Worm Attraction Assay (SWAA)

This assay quantifies the preference of an individual worm for a chemical cue.

-

Plate Preparation: A 48-well suspension cell culture plate is filled with Nematode Growth Medium (NGM) agar (B569324). A thin lawn of OP50 E. coli is seeded in the outer 40 wells.

-

Compound Application: Wells are designated as spatial control (no addition), vehicle control (e.g., ethanol), or ascaroside (this compound dissolved in vehicle). A random block design is used to avoid spatial bias.

-

Worm Preparation: Age-synchronized young adult males are picked from culture plates and washed to remove bacteria.

-

Assay Execution: A single male worm is placed in the center of the 48-well plate. The plate is placed on a recording apparatus.

-

Data Acquisition: The movement of the worm is recorded for a set period (e.g., 15 minutes). Automated tracking software measures the amount of time the worm spends in each well ("dwell time").

-

Analysis: Dwell times in this compound-containing wells are compared to dwell times in vehicle control wells. Data is often presented as a fold-change or a preference index.[8]

In Vivo Calcium Imaging of CEM Neurons

This technique measures the real-time activity of neurons in a behaving animal.

-

Strain Preparation: A transgenic C. elegans strain is used where the CEM neurons express a genetically encoded calcium indicator, such as GCaMP6s. This is typically achieved by driving GCaMP expression under a CEM-specific promoter (e.g., pkd-2).

-

Worm Mounting: A young adult male is placed on an agar pad on a microscope slide. The worm may be partially immobilized in a microfluidic device or allowed to move freely while being tracked by a motorized stage.[12][13][14]

-

Stimulus Delivery: A solution containing this compound is delivered to the worm's head via a microfluidic channel or perfusion system. A control solution (buffer) is used as a baseline.

-

Image Acquisition: A spinning-disk confocal or two-photon microscope is used to capture 3D volumetric fluorescent images of the CEM neurons at a high frame rate (e.g., 6 volumes/second).[12][14]

-

Data Analysis: The fluorescence intensity of GCaMP6s in each CEM neuron is measured over time. An increase in fluorescence indicates a calcium influx and thus neuronal activation. The change in fluorescence (ΔF/F₀) is calculated and correlated with the timing of the this compound stimulus.[10]

Generation of Receptor Mutants via CRISPR-Cas9

This protocol is used to create precise genetic knockouts.

-

Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target specific exons within the srw-97 and dmsr-12 genes.

-

Injection Mix Preparation: An injection mix is prepared containing the Cas9 protein, the designed sgRNAs, and often a repair template and a co-injection marker (e.g., a fluorescent marker to identify transformed progeny).

-

Microinjection: The mix is injected into the gonad of young adult hermaphrodite worms.

-

Screening: Progeny of the injected worms are screened for the desired mutation. This is often done by PCR followed by Sanger sequencing to confirm the deletion or insertion that disrupts the gene's open reading frame.

-

Strain Isolation: Worms with the confirmed knockout are isolated to establish a homozygous mutant line.[6]

References

- 1. Chemosensation in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Modular Library of Small Molecule Signals Regulates Social Behaviors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptomic profiling of sex-specific olfactory neurons reveals subset-specific receptor expression in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repurposing degradation pathways for modular metabolite biosynthesis in nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small molecule signals mediate social behaviors in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. Whole-brain calcium imaging with cellular resolution in freely behaving Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Ratiometric Calcium Imaging of Individual Neurons in Behaving Caenorhabditis Elegans | Semantic Scholar [semanticscholar.org]

- 14. Whole-brain calcium imaging with cellular resolution in freely behaving Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ascaroside #8 (ascr#8) in Inter-organismal Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the function of ascaroside #8 (ascr#8), a key signaling molecule in the chemical language of nematodes, particularly the model organism Caenorhabditis elegans. This compound plays a crucial, concentration-dependent role in mediating fundamental behaviors such as sexual attraction and developmental diapause, making it a significant target for research in neurobiology, chemical ecology, and the development of novel anthelmintics.

Core Functions of this compound in C. elegans Communication

This compound is a complex ascaroside molecule characterized by a p-aminobenzoic acid moiety, which distinguishes it from many other ascarosides.[1] It is a potent component of the chemical cocktail that nematodes use to communicate with each other, influencing major life decisions.

Male Attraction: A Pheromonal Cue

One of the primary roles of this compound is to act as a male-specific attractant.[2] Secreted by hermaphrodites, this compound lures males, thereby increasing the probability of cross-fertilization. The response of males to this compound is concentration-dependent, with a peak attraction observed at specific concentrations.[3] This behavior is primarily mediated by the male-specific cephalic (CEM) sensory neurons.[4] Ablation of these neurons has been shown to eliminate the attractive response to this compound.[3]

Dauer Formation: A Developmental Switch

In addition to its role in mating, this compound is a component of the "dauer pheromone" cocktail that induces entry into the dauer larval stage, a stress-resistant, alternative developmental state.[1][5] When faced with harsh environmental conditions such as high population density and limited food, C. elegans larvae will enter the dauer stage to survive. This compound, in synergy with other ascarosides, signals these adverse conditions.[1]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the biological activities of this compound.

| Biological Activity | Organism | Effective Concentration | Key Findings | References |

| Male Attraction | C. elegans | Peak attraction at ~1 µM | This compound is a potent male attractant. The response follows a bell-shaped curve, indicating a preference for a specific concentration range. | [3] |

| Dauer Larva Formation | C. elegans | Significant induction at 200 nM | This compound contributes to the synergistic blend of ascarosides that induce dauer formation under unfavorable conditions. | [2] |

| Synergistic Interactions | Partner Ascaroside(s) | Observed Effect | Concentrations | References |

| Male Attraction | ascr#2 | Strong synergistic attraction | 20 fmol of each | [6] |

| Male Attraction | ascr#2, ascr#3, and ascr#4 | A blend of these ascarosides acts as a potent male attractant at very low concentrations. | fM to pM range | [4][7] |

| Dauer Larva Formation | ascr#2 and ascr#3 | A cocktail of these ascarosides is used to induce dauer formation in experimental settings. | 0.5 µM total concentration | [8] |

Signaling Pathways and Molecular Mechanisms

The perception of this compound and the subsequent behavioral outputs are orchestrated by a dedicated neuronal and molecular machinery.

Sensory Perception in CEM Neurons

In males, the primary sensors for this compound are the four male-specific CEM neurons.[4] These neurons exhibit heterogeneous responses to this compound, with some depolarizing and others hyperpolarizing upon stimulation.[3] This complex signaling within a single neuron class is thought to contribute to the precise encoding of ascaroside concentration.[3]

Putative G-Protein Coupled Receptors

The molecular receptors for this compound in the CEM neurons are believed to be G-protein coupled receptors (GPCRs). Two GPCR genes, srw-97 and dmsr-12, have been identified as being expressed in non-overlapping subsets of CEM neurons.[9] Double knockout of these genes completely abolishes the attractive response to this compound, suggesting they are key receptors in this pathway.[9]

Figure 1: Simplified signaling pathway of this compound-mediated male attraction in C. elegans.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Ascaroside Extraction and Quantification

Objective: To extract and quantify ascarosides from C. elegans culture medium.

Protocol:

-

Worm Culture: Grow synchronized populations of C. elegans in liquid S-complete medium with a food source like E. coli HB101.[6]

-

Harvesting: When worms reach the desired developmental stage, pellet them by centrifugation.

-

Extraction: Collect the supernatant (culture medium) and extract with a solid-phase extraction cartridge (e.g., C18).

-

Elution and Concentration: Elute the ascarosides from the cartridge with methanol (B129727) and concentrate the eluate under reduced pressure.

-

Quantification: Analyze the crude extract using Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Create a standard curve with synthetic this compound to quantify its concentration in the sample.

Male Attraction Assay (Quadrant Assay)

Objective: To quantify the attraction of male C. elegans to this compound.

Protocol:

-

Plate Preparation: Use a 60 mm NGM plate divided into four quadrants.

-

Stimulus Application: In two opposite quadrants, apply a spot of this compound solution (e.g., 1 µM in ethanol). In the other two opposing quadrants, apply a spot of the solvent control (ethanol).

-

Worm Introduction: Place a population of young adult males (e.g., 10-20) in the center of the plate.

-

Incubation: Allow the males to move freely on the plate for a set period (e.g., 1 hour).

-

Data Collection: Count the number of males in each quadrant at specified time points.

-

Analysis: Calculate a chemotaxis index as (Number of worms in this compound quadrants - Number of worms in control quadrants) / Total number of worms.

Dauer Formation Assay

Objective: To assess the dauer-inducing activity of this compound.

Protocol:

-

Plate Preparation: Prepare NGM plates containing the desired concentration of this compound (e.g., 200 nM) and a limited amount of bacterial food.[2]

-

Egg Synchronization: Obtain a synchronized population of C. elegans eggs.

-

Plating: Place a known number of eggs (e.g., 100-200) onto each assay plate.

-

Incubation: Incubate the plates at a constant temperature (e.g., 25°C) for 60-72 hours.[10]

-

Dauer Scoring: After incubation, count the number of dauer larvae and the total number of worms on each plate. Dauer larvae can be identified by their distinct morphology and resistance to 1% SDS.[11]

-

Analysis: Calculate the percentage of dauer formation as (Number of dauer larvae / Total number of worms) x 100.

In Vivo Calcium Imaging of CEM Neurons

Objective: To visualize the neural activity of CEM neurons in response to this compound.

Protocol:

-

Strain Preparation: Use a transgenic C. elegans strain expressing a genetically encoded calcium indicator (e.g., GCaMP) specifically in the CEM neurons.

-

Worm Immobilization: Immobilize an adult male on an agarose (B213101) pad on a microscope slide.[12]

-

Microscopy Setup: Use a fluorescence microscope equipped for time-lapse imaging.

-

Stimulus Delivery: Deliver a solution of this compound (e.g., 1 µM) to the nose of the immobilized worm using a microfluidic device.[13]

-

Image Acquisition: Record the fluorescence changes in the CEM neurons before, during, and after the stimulus application.

-

Data Analysis: Measure the change in fluorescence intensity (ΔF/F) over time to quantify the calcium transients, which are indicative of neuronal activity.

Experimental and Analytical Workflow

The study of this compound and its biological functions involves a multi-step process from discovery to functional characterization.

Figure 2: General workflow for the identification and functional analysis of this compound.

Conclusion and Future Directions

This compound is a multifaceted signaling molecule that is integral to the social and developmental biology of C. elegans. Its roles in mate attraction and dauer formation highlight the efficiency of chemical communication in nematodes. The elucidation of its signaling pathway, from receptor binding to behavioral output, provides a valuable model for understanding how small molecules shape animal behavior.

Future research should focus on identifying the complete repertoire of receptors for this compound and delineating the downstream intracellular signaling cascades. Understanding the regulation of this compound biosynthesis and its interplay with other ascarosides will provide a more comprehensive picture of this sophisticated chemical language. For drug development professionals, the enzymes involved in ascaroside biosynthesis and the neuronal receptors represent potential targets for the development of novel and specific anthelmintic drugs.

References